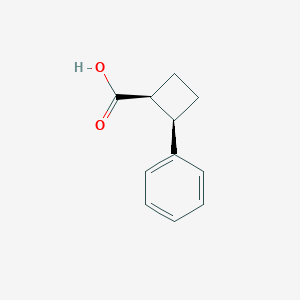

cis-2-Phenylcyclobutane-1-carboxylic acid

Description

The exact mass of the compound this compound is 176.083729621 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-2-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTUABLWSVGNGV-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Palladium Catalyzed C H Arylation:the Presence of a Carboxylic Acid Directing Group Can Facilitate the Palladium Catalyzed Arylation of C H Bonds.polyu.edu.hknih.govcomputational Studies Have Been Instrumental in Elucidating the Mechanisms of Such Reactions.acs.orgthese Investigations Typically Model the Key Steps of the Catalytic Cycle: Oxidative Addition, C H Activation/metalation, and Reductive Elimination. for a Molecule Like Cis 2 Phenylcyclobutane 1 Carboxylic Acid, Computational Analysis Could Predict the Regioselectivity of C H Activation I.e., Which C H Bond on the Cyclobutane Ring is Most Likely to React and the Energy Barriers Associated with Each Step of the Catalytic Cycle.

Illustrative Computational Data from Analogous Systems

To provide a quantitative perspective on the insights gained from computational studies, the following tables present representative data from theoretical investigations on reactions analogous to those that cis-2-Phenylcyclobutane-1-carboxylic acid could undergo.

Table 1: Calculated Activation and Reaction Energies for Thermal Ring-Opening of a Substituted Cyclobutene (B1205218)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Inward Rotation | TS_inward | 25.8 | -10.2 |

| Outward Rotation | TS_outward | 28.1 | -12.5 |

This table is illustrative and based on typical values found in computational studies of substituted cyclobutene ring-openings. The data highlights how different rotational pathways can have distinct energy barriers.

Table 2: Computed Energy Barriers for Key Steps in a Palladium-Catalyzed C-H Arylation Cycle

| Catalytic Step | Species Involved | Energy Barrier (kcal/mol) |

| Oxidative Addition | Pd(0) + Ar-X | 15.3 |

| C-H Activation | Pd(II)-complex + Substrate | 22.7 |

| Reductive Elimination | Pd(II)-Ar-Substrate | 18.5 |

Table 3: Theoretical Bond Dissociation Energies (BDEs) for C-H Bonds in Cycloalkanes

| Cycloalkane | C-H Bond Position | BDE (kcal/mol) |

| Cyclobutane (B1203170) | Methylene (B1212753) (C-H) | 99.8 |

| Cyclopentane (B165970) | Methylene (C-H) | 96.5 |

| Cyclohexane (B81311) | Methylene (C-H) | 96.0 |

This table, based on established computational and experimental data, illustrates the relative strengths of C-H bonds in different cycloalkanes. The higher BDE for cyclobutane's C-H bond compared to cyclopentane and cyclohexane is a factor that would be considered in computational studies of its reactivity. researchgate.net

Conformational Analysis and Theoretical Studies of Cis 2 Phenylcyclobutane 1 Carboxylic Acid

Transition State Analysis and Reaction Pathway Elucidation via Computational Methods

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions involving complex organic molecules like cis-2-Phenylcyclobutane-1-carboxylic acid. Through the use of quantum mechanical calculations, researchers can model reaction pathways, characterize the geometries and energies of transition states, and ultimately elucidate the mechanisms governing chemical transformations. While specific computational studies focusing exclusively on the transition states of this compound are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly illustrated by examining theoretical investigations of analogous systems and relevant reaction types that this molecule could undergo. These include ring-opening reactions, decarboxylation, and palladium-catalyzed C-H functionalization.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to explore the potential energy surfaces of reacting systems. These studies allow for the determination of activation energies (Ea) and reaction energies (ΔE), which are critical for predicting reaction feasibility and selectivity. By locating and characterizing transition state structures—the highest energy point along a reaction coordinate—scientists can gain insight into the specific atomic motions involved in bond-breaking and bond-forming processes.

Potential Reaction Pathways and Computational Insights

Several reaction pathways can be envisaged for this compound, each amenable to computational investigation.

Chemical Reactivity and Derivatization of Cis 2 Phenylcyclobutane 1 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide range of chemical modifications, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.

cis-2-Phenylcyclobutane-1-carboxylic acid can be converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Fischer Esterification Reaction: cis-C₆H₅-C₄H₆-COOH + R-OH ⇌ cis-C₆H₅-C₄H₆-COOR + H₂O (in the presence of H⁺ catalyst)

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with an alcohol.

Ester hydrolysis, the reverse reaction, can be accomplished by heating the ester with water in the presence of either an acid or a base. Base-catalyzed hydrolysis (saponification) is generally more efficient as it is an irreversible process that results in the formation of the carboxylate salt.

| Reaction Type | Reagents | Product | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | cis-2-Phenylcyclobutane-1-carboxylate ester | Equilibrium reaction; often requires excess alcohol. masterorganicchemistry.com |

| Ester Hydrolysis (Acid-catalyzed) | Water, Acid Catalyst (e.g., HCl) | This compound | Reversible process. |

| Ester Hydrolysis (Base-catalyzed) | Aqueous Base (e.g., NaOH, KOH) | cis-2-Phenylcyclobutane-1-carboxylate salt | Irreversible process (saponification). |

The formation of an amide bond from this compound and an amine typically requires the use of coupling reagents to activate the carboxylic acid. Direct thermal condensation is possible but often requires harsh conditions. Modern peptide coupling reagents enable this transformation to occur under mild conditions, preserving sensitive functional groups and stereochemical integrity. mdpi.comorganic-chemistry.org

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. organic-chemistry.org Boronic acid derivatives have also emerged as effective catalysts for direct amidation at room temperature. organic-chemistry.org

Amidation using a Coupling Reagent: cis-C₆H₅-C₄H₆-COOH + R-NH₂ + Coupling Agent → cis-C₆H₅-C₄H₆-CONH-R + Byproducts

| Coupling Method | Typical Reagents | Advantages |

| Carbodiimide Coupling | EDC, DCC, with HOBt or NHS | Widely used, effective for a broad range of substrates. |

| Boronic Acid Catalysis | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Catalytic, mild conditions, high yields. organic-chemistry.org |

| Phosphonium Salt Reagents | BOP, PyBOP | High reactivity, suitable for hindered substrates. |

The carboxylic acid group can be reduced to a primary alcohol, (cis-2-phenylcyclobutyl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). chemistryviews.orglibretexts.org Catalytic methods, such as hydrosilylation using a manganese catalyst and a silane (B1218182) reductant (e.g., PhSiH₃), offer a milder alternative. nih.gov These catalytic systems are often more chemoselective and tolerate a wider array of functional groups. chemistryviews.orgnih.gov

Reduction Reaction: cis-C₆H₅-C₄H₆-COOH + Reducing Agent → cis-C₆H₅-C₄H₆-CH₂OH

The resulting primary alcohol can be oxidized back to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Alternatively, selective oxidation to the corresponding aldehyde, cis-2-phenylcyclobutane-1-carbaldehyde, can be achieved using milder reagents such as pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation protocols.

| Transformation | Typical Reagents | Product |

| Reduction to Alcohol | LiAlH₄, B₂H₆, or Mn-catalyzed hydrosilylation | (cis-2-Phenylcyclobutyl)methanol chemistryviews.orgnih.gov |

| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄, Jones Reagent | This compound |

| Oxidation to Aldehyde | PCC, Dess-Martin Periodinane, Swern Oxidation | cis-2-Phenylcyclobutane-1-carbaldehyde |

For many nucleophilic acyl substitution reactions, it is advantageous to convert the carboxylic acid into a more reactive derivative.

Acid Halides: this compound can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org Similarly, the acid bromide can be prepared using phosphorus tribromide (PBr₃). libretexts.org These acid halides are highly reactive electrophiles used in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. libretexts.org

Acid Anhydrides: Symmetrical anhydrides can be formed by dehydrating two equivalents of the carboxylic acid, often with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). A more common laboratory method for preparing both symmetrical and unsymmetrical anhydrides involves the reaction of an acid chloride with a carboxylate salt. libretexts.org The formation of a cyclic anhydride (B1165640) from a single molecule is not possible for this compound, but intermolecular dehydration can occur. stackexchange.com

| Derivative | Reagents | General Reactivity |

| Acid Chloride | SOCl₂, (COCl)₂ | Highly reactive, susceptible to hydrolysis, used for acylation reactions. libretexts.orglibretexts.org |

| Acid Bromide | PBr₃ | Similar reactivity to acid chlorides. libretexts.org |

| Acid Anhydride | P₂O₅ or RCOCl + RCOO⁻Na⁺ | Less reactive than acid halides but more reactive than esters. libretexts.orgtcichemicals.com |

Reactions Involving the Phenyl Substituent

The phenyl group of the molecule is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring.

The position of electrophilic attack on the phenyl ring is directed by the substituent already attached to it, in this case, the cis-cyclobutane-1-carboxylic acid group. The directing effect is a combination of inductive and resonance effects of the substituent. libretexts.org

The substituent can be viewed as a cyclobutyl group attached to the benzene (B151609) ring, which is further substituted with a carboxylic acid group at the 2-position of the cyclobutane (B1203170) ring.

Directing Effect of the Cyclobutyl Group: An alkyl group, such as a cyclobutyl group, is an electron-donating group (activating) through an inductive effect. minia.edu.eg Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org

Influence of the Carboxylic Acid: The carboxylic acid group is an electron-withdrawing group. However, its deactivating effect is insulated from the aromatic ring by the saturated cyclobutane spacer. Therefore, its electronic influence on the aromatic π-system is primarily a weak, deactivating inductive effect transmitted through the sigma bonds.

| EAS Reaction | Typical Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | cis-2-(4-Nitrophenyl)cyclobutane-1-carboxylic acid and cis-2-(2-Nitrophenyl)cyclobutane-1-carboxylic acid |

| Halogenation | Br₂, FeBr₃ | cis-2-(4-Bromophenyl)cyclobutane-1-carboxylic acid and cis-2-(2-Bromophenyl)cyclobutane-1-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | cis-2-(4-Acylphenyl)cyclobutane-1-carboxylic acid and cis-2-(2-Acylphenyl)cyclobutane-1-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | cis-2-(4-Sulfophenyl)cyclobutane-1-carboxylic acid and cis-2-(2-Sulfophenyl)cyclobutane-1-carboxylic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki and Heck reactions being prominent examples. wikipedia.orgmasterorganicchemistry.com These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound (Suzuki) or an alkene (Heck), facilitated by a palladium catalyst. wikipedia.orgmasterorganicchemistry.comyoutube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgcollectionscanada.gc.ca

While direct cross-coupling with the carboxylic acid group itself is not standard for Suzuki or Heck reactions, the carboxylate can be a challenging functional group. It can form carboxylate salts under the basic conditions often required for these couplings, which may coordinate to the palladium center and deactivate the catalyst. reddit.com To circumvent this, carboxylic acids are often converted to esters before the coupling reaction. reddit.com

However, recent advancements have enabled the use of carboxylic acids as directing groups for C–H activation and functionalization, representing a highly efficient approach. In the context of cycloalkane carboxylic acids, including cyclobutane derivatives, palladium catalysis has been successfully employed for transannular γ-C–H arylation. nih.govelectronicsandbooks.com This strategy utilizes the carboxylic acid as a native functional group to direct the catalyst to a specific C–H bond, leading to functionalization at a position remote from the directing group. This process demonstrates excellent regioselectivity, even in the presence of multiple other C-H bonds. nih.gov For instance, the arylation of cyclobutane carboxylic acid with aryl iodides has been achieved using specialized ligands that enable the challenging transannular C–H palladation. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed γ-C–H Arylation of Cycloalkane Carboxylic Acids

| Substrate | Arylating Agent | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclobutane carboxylic acid | 4-iodotoluene | Pd(OAc)₂ / L1 | Ag₂CO₃ | Toluene | 72% | nih.gov |

| Cyclohexane (B81311) carboxylic acid | 1-iodo-4-methoxybenzene | Pd(OAc)₂ / L2 | Ag₂CO₃ | Toluene | 85% | nih.gov |

Note: L1 and L2 represent specialized quinuclidine-pyridone ligands designed to facilitate transannular C-H activation. nih.gov

Cyclobutane Ring Reactivity

The four-membered ring of this compound is characterized by significant ring strain (approximately 26 kcal/mol), which serves as a driving force for various chemical transformations not typically observed in acyclic or larger ring systems. chemistrysteps.com

Thermal and Photochemical Ring-Opening Reactions and Mechanistic Studies

Electrocyclic reactions provide a key pathway for the cleavage of the cyclobutane ring. These pericyclic reactions involve the conversion of a sigma (σ) bond into a pi (π) bond, leading to a conjugated diene. The stereochemical outcome of these ring-opening reactions is highly specific and dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.orglibretexts.org The course of the reaction depends on whether it is initiated by heat (thermal conditions) or ultraviolet light (photochemical conditions).

Thermal Ring-Opening : Under thermal conditions, the ring-opening of a cyclobutene (B1205218) is a conrotatory process. wikipedia.orglibretexts.org This means the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise). For a substituted cyclobutene derived from this compound, a conrotatory opening would lead to a specific stereoisomer of a 1,3-diene. libretexts.orglibretexts.org

Photochemical Ring-Opening : In contrast, photochemical excitation promotes the ring-opening via a disrotatory mechanism. wikipedia.orgmasterorganicchemistry.com In this process, the substituents rotate in opposite directions (one clockwise, one counter-clockwise). This results in a different stereoisomeric diene product compared to the thermal reaction. libretexts.orgresearchgate.net

Mechanistic studies suggest that while many electrocyclic reactions are concerted, some ring-opening processes, particularly those induced by mechanical force (mechanochemistry), can proceed through a 1,4-diradical intermediate. nih.gov The stability of this intermediate can influence the stereochemical distribution of the resulting diene products. nih.gov

Table 2: Stereochemical Rules for Electrocyclic Ring-Opening of Cyclobutenes

| Condition | Number of π Electrons | Mode of Rotation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Thermal (Δ) | 4 | Conrotatory | Specific (e.g., cis → cis,trans) | wikipedia.orglibretexts.org |

Ring Expansion and Contraction Reactions

The inherent strain of the cyclobutane ring makes it susceptible to rearrangements that can either expand the ring to a more stable five-membered system or contract it to a three-membered ring.

Ring Expansion : Ring expansion reactions are often driven by the formation of a carbocation adjacent to the ring. chemistrysteps.com For this compound, this could be achieved by converting the carboxylic acid to a functional group that can be eliminated to form a carbocation (e.g., an alcohol that is protonated and loses water). The subsequent 1,2-alkyl shift, a type of Wagner-Meerwein rearrangement, would expand the cyclobutane to a cyclopentane (B165970) ring, relieving ring strain and often leading to a more stable carbocation. chemistrysteps.comyoutube.com Palladium-catalyzed ring expansions of certain cyclobutanol (B46151) derivatives are also known, proceeding through a cascade rearrangement process to form cyclopentanones. ugent.be

Ring Contraction : Ring contraction is less common but can be induced under specific conditions. One classic method is the Favorskii rearrangement of α-haloketones. chemistrysteps.cometsu.edu If the carboxylic acid of the title compound were converted to a ketone and then halogenated at the α-position, treatment with a base could induce a rearrangement to a cyclopropanecarboxylic acid derivative. chemistrysteps.comntu.ac.uk Another pathway involves the Wolff rearrangement of an α-diazoketone derived from the cyclobutane ring, which results in ring contraction to a cyclopropane. wikipedia.org

Stereochemical Outcomes of Cyclobutane Transformations

The cis configuration of the phenyl and carboxylic acid groups on the cyclobutane ring is a critical factor that dictates the stereochemistry of its transformation products. The steric bulk and electronic nature of these substituents influence the facial selectivity of reagents approaching the ring.

In ring-opening reactions, the stereochemistry of the starting material directly determines the stereochemistry of the product, as dictated by the conrotatory or disrotatory movement. libretexts.org For example, the thermal conrotatory opening of a cis-3,4-disubstituted cyclobutene yields a cis,trans-diene. libretexts.org

For reactions involving the formation of new stereocenters, the existing cis substituents act as stereodirecting groups. For instance, in the reduction of a related 3-substituted-2,2-dichlorocyclobutanone, the hydride attacks from the face opposite the bulky substituent, leading exclusively to the cis-cyclobutanol. researchgate.net Similarly, in cyclopropanation reactions of related cyclobutyl dehydro amino acids, the cyclobutyl moiety acts as a chiral inducer, with the reagent attacking the face opposite the bulky substituents on the ring. doi.org The stereochemical outcome is therefore a direct consequence of the predefined geometry of the cyclobutane precursor.

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed) are paramount in the chemistry of this bifunctional molecule. The interplay between the phenyl group, the carboxylic acid, and the cyclobutane ring provides a framework for highly selective transformations.

As previously discussed in section 5.2.2, the carboxylic acid group can act as an effective directing group in palladium-catalyzed C–H activation. This provides exceptional regioselectivity, favoring functionalization at the γ-methylene C–H bond across the ring, a position that would be difficult to access through traditional synthetic methods. nih.gov This transannular functionalization occurs with high diastereoselectivity, controlled by the geometry of the palladacycle intermediate formed during the reaction. nih.gov

The inherent cis stereochemistry of the substituents profoundly influences the stereoselectivity of subsequent reactions. The two substituents reside on the same face of the puckered cyclobutane ring, sterically hindering this face and directing incoming reagents to the opposite, less hindered face. This principle governs hydrogenation, epoxidation, and other addition reactions. For example, in a Diels-Alder reaction involving cyclobut-1-ene-1,2-dicarboxylic acid, the formation of an intramolecular hydrogen bond between the two carboxylic acid groups was found to reverse the expected stereoselectivity, favoring the endo product. rsc.org This highlights how intramolecular interactions in substrates like this compound can be a powerful tool for controlling stereochemical outcomes.

The stereochemical integrity of the cyclobutane ring often dictates the configuration of newly formed stereocenters in ring expansion or contraction reactions. In many cases, these rearrangements proceed through concerted or stereospecific pathways, ensuring that the stereochemistry of the starting material is transferred to the product. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

cis-2-Phenylcyclobutane-1-carboxylic Acid as a Chiral Building Block in Multistep Synthesis

Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products. The defined stereochemistry of this compound allows it to serve as a foundational element for introducing conformational constraint and specific spatial arrangements into larger, more complex molecules.

Enantiospecific Synthesis of Complex Molecular Architectures

The enantiomers of this compound, such as (1R,2S)-2-phenylcyclobutane-1-carboxylic acid, are powerful tools for enantiospecific synthesis. By starting with a pure enantiomer of this building block, chemists can transfer its stereochemistry to a target molecule through a series of chemical transformations. The cyclobutane (B1203170) ring acts as a rigid scaffold, holding the phenyl and carboxylic acid groups in a fixed relative orientation. The carboxylic acid moiety is particularly versatile, as it can be converted into a wide array of other functional groups (e.g., amides, esters, alcohols, or amines via Curtius or Hofmann rearrangement), enabling its integration into diverse molecular frameworks. This control over stereochemistry is crucial in medicinal chemistry, where the three-dimensional shape of a molecule often dictates its biological function.

Modern synthetic methods, such as native-functional-group-directed C–H activation, further enhance the utility of such building blocks. For instance, palladium-catalyzed reactions can selectively functionalize the C-H bonds of the cyclobutane ring, adding further complexity while retaining the original stereochemistry. nih.gov This approach allows for the late-stage modification of the scaffold, providing efficient routes to complex structures that would be difficult to access through traditional methods. nih.gov

Design and Synthesis of Constrained Peptide Mimetics and Amino Acid Analogues (excluding biological activity)

Constrained amino acids and peptide mimetics are critical in drug discovery for their ability to lock a peptide chain into a specific, bioactive conformation. Incorporating rigid structural elements like a cyclobutane ring can reduce the conformational flexibility of a peptide, which can lead to improved properties. nih.gov

The this compound scaffold is an ideal precursor for creating novel, non-proteinogenic amino acids. Through chemical manipulation of the carboxylic acid and the phenyl ring, this compound can be elaborated into constrained δ-amino acids. For example, a related cyclobutane derivative, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), has been synthesized and incorporated into dipeptides, demonstrating the utility of the cyclobutane ring as a conformational constraint. nih.gov The synthesis of such constrained amino acids often involves multi-step sequences where the cyclobutane core is built first, followed by the introduction of amino and carboxyl functionalities. nih.gov Peptides containing such residues adopt more predictable, folded, or extended conformations, a key aspect in the rational design of peptidomimetics. nih.gov

Utility in the Construction of Structurally Unique Scaffolds

The creation of novel molecular scaffolds is a central goal in medicinal and materials chemistry to explore new areas of chemical space. The this compound framework provides access to structurally unique, three-dimensional scaffolds that are distinct from the flat, aromatic structures common in many established compounds. nih.gov

A significant challenge in synthesis is controlling reactivity at specific positions within a molecule. Recent advances have demonstrated that the carboxylic acid group of cycloalkane carboxylic acids can direct the palladium-catalyzed arylation of a methylene (B1212753) C-H bond at the γ-position (the opposite side of the ring). nih.gov This transannular C-H functionalization is particularly challenging for strained cyclobutane rings but has been achieved, overriding the typically favored β-C-H activation. nih.gov Crucially, this method installs the new aryl group cis to the directing carboxylic acid group, reinforcing the stereochemistry inherent to the starting material. nih.gov This powerful reaction transforms a simple substituted cyclobutane into a more complex, diaryl-substituted scaffold in a single, highly selective step, providing rapid access to novel molecular architectures. nih.gov

| Reaction Type | Substrate | Key Feature | Outcome | Reference |

| Transannular C-H Arylation | Cyclobutane Carboxylic Acid | Carboxylic acid directs functionalization to the γ-position. | Diastereoselective formation of a cis-1,3-disubstituted cyclobutane scaffold. | nih.gov |

Role in the Development of Ligands and Organocatalysts (excluding biological applications)

The development of new ligands and organocatalysts is crucial for enabling novel chemical transformations with high efficiency and selectivity. While this compound itself is not typically the catalyst, it serves as an important substrate in catalyst development and can be a foundational block for more complex chiral ligands.

Its rigid structure is valuable for probing the mechanisms of catalytic reactions. For example, in the development of ligands for challenging C-H activation reactions, cyclobutane carboxylic acids are used as benchmark substrates to test the efficacy and selectivity of new catalyst systems. nih.gov The success of ligands like quinuclidine-pyridones in promoting the transannular arylation of cyclobutane carboxylic acids highlights the interplay between the substrate's conformation and the ligand's design. nih.gov

Furthermore, the chiral nature of this compound makes its derivatives attractive candidates for chiral ligands in asymmetric catalysis. By attaching coordinating groups to the cyclobutane framework, it is possible to create a rigid chiral environment around a metal center, which can induce enantioselectivity in a catalytic reaction. Chiral Brønsted acids, such as N-triflyl phosphoramides, have been used to catalyze the enantioselective isomerization of related bicyclobutanes into chiral cyclobutenes, demonstrating the power of organocatalysis in synthesizing strained chiral rings. dicp.ac.cn

Incorporation into Polymeric Structures and Novel Materials (excluding biological applications)

The unique photochemical reactivity of molecules containing both a phenyl group and a nearby activating group can be exploited in materials science. Cinnamic acid and its derivatives, which bear structural similarities to this compound, are known to undergo [2+2] photocycloaddition reactions upon exposure to UV light. nih.gov This reaction links two monomer units to form a cyclobutane ring, leading to dimerization or polymerization. nih.gov

This principle suggests that this compound and its derivatives could serve as monomers or as key structural motifs within polymers. For instance, a di-alkene derivative of the core structure could be synthesized and then polymerized through its alkene groups. The rigid cyclobutane units would be incorporated directly into the polymer backbone, imparting significant conformational rigidity to the resulting material. Such polymers could exhibit interesting thermal and mechanical properties due to the constrained nature of the cyclobutane rings. The [2+2] photocycloaddition is also a powerful tool for creating surface patterns and developing advanced materials with controlled architectures. nih.gov

Design of Functional Molecules with Controlled Spatial Orientation

The fundamental structure of this compound provides a well-defined spatial arrangement of its functional groups, which is essential for designing molecules with specific properties. The puckered nature of the cyclobutane ring, combined with the cis-relationship of the substituents, creates a distinct three-dimensional shape.

X-ray diffraction studies have provided precise data on the conformation of this compound. researchgate.net These studies reveal that the cyclobutane ring is not planar but is puckered with a dihedral angle of 27°. researchgate.net This puckering fixes the relative positions of the phenyl and carboxylic acid groups, a feature that can be used to control intramolecular and intermolecular interactions. For example, this controlled geometry is critical in the design of molecules intended to bind to a specific receptor or to self-assemble into larger, ordered structures. The ability to predict and control the spatial orientation of functional groups is a cornerstone of modern molecular design.

| Structural Parameter | Value | Significance | Reference |

| Crystal System | Monoclinic | Describes the basic crystal shape. | researchgate.net |

| Space Group | C2/c | Defines the crystal's internal symmetry. | researchgate.net |

| Cyclobutane Ring Conformation | Puckered | The ring is not flat, creating a defined 3D structure. | researchgate.net |

| Dihedral Angle of Puckering | 27° | Quantifies the degree of non-planarity in the ring. | researchgate.net |

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in contemporary organic synthesis is the development of processes that are both efficient and environmentally benign. For cis-2-Phenylcyclobutane-1-carboxylic acid, future research must prioritize the shift from multi-step, resource-intensive methods to more streamlined, atom-economical alternatives. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. jocpr.comresearchgate.net Reactions with 100% atom economy, such as the Diels-Alder reaction, serve as an ideal benchmark. nih.gov

Current research highlights several promising avenues:

Cascade Reactions: Designing one-pot cascade reactions that combine multiple transformations, such as cycloadditions and nucleophilic additions, can significantly reduce waste, time, and energy consumption. rsc.org A multicomponent cascade approach merging an aldol (B89426) reaction, a Wittig reaction, and a visible-light-induced [2+2] cycloaddition has been shown to be an effective strategy for assembling cyclobutane (B1203170) scaffolds. researchgate.net

| Metric | Traditional Synthesis (Hypothetical) | Atom-Economical Synthesis (Target) |

| Key Reaction Type | Multi-step with protecting groups | Catalytic [2+2] Cycloaddition / Cascade |

| Atom Economy | Low (<50%) | High (>80%) researchgate.netrsc.org |

| Number of Steps | High (e.g., 5-8 steps) | Low (e.g., 1-3 steps) researchgate.net |

| Waste Generation (E-Factor) | High | Low rsc.org |

| Solvent/Reagent Use | High, often stoichiometric reagents | Low, often catalytic reagents |

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving precise control over the cis stereochemistry of the 1,2-disubstituted cyclobutane ring is paramount. While methods exist, the quest for more efficient, selective, and versatile catalysts continues. The development of novel catalytic systems is essential for synthesizing enantioenriched cyclobutanes, which are crucial intermediates in medicinal chemistry and materials science. researchgate.net

Future research will likely focus on several key areas:

Asymmetric C-H Functionalization: Directing-group-assisted C-H functionalization has emerged as a powerful tool. Palladium catalysis, for instance, has been used for the arylation of methylene (B1212753) C-H bonds in cyclobutanes. acs.orgnih.gov A significant breakthrough involves the use of specialized ligands, such as quinuclidine-pyridones, to enable the challenging transannular γ-C–H arylation of cyclobutane carboxylic acids, offering excellent regioselectivity. nih.gov

Transition Metal Catalysis: Nickel-hydride (NiH) catalysis has shown promise in the asymmetric migratory hydroalkylation of cycloalkenes, convergently producing thermodynamically disfavored chiral 1,2-cis disubstituted cycloalkanes with high selectivity. nih.gov Similarly, rhodium(II) catalysts have been effective in the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov

Organocatalysis: Metal-free approaches using chiral organocatalysts, such as chinchona-based squaramides, offer a greener alternative for producing thio-substituted cyclobutanes with high enantioselectivity via Michael additions to cyclobutenes. rsc.org These catalysts can promote reactions with high stereocontrol while avoiding the cost and toxicity associated with heavy metals. nih.gov

| Catalytic System | Reaction Type | Key Advantage |

| Palladium(II) with Aminoquinoline Ligands | C–H Arylation | Direct functionalization of sp³ C-H bonds. acs.org |

| Palladium(II) with Quinuclidine-Pyridone Ligands | Transannular γ-C–H Arylation | High regioselectivity on the cyclobutane ring. nih.gov |

| Rhodium(II) Carbenoids | C–H Functionalization | High stereoselectivity for substituted cyclobutanes. nih.gov |

| Nickel-Hydride (NiH) Complexes | Migratory Hydroalkylation | Convergent synthesis of 1,2-cis products from alkene mixtures. nih.gov |

| Chiral Squaramide Organocatalysts | Michael Addition | High enantioselectivity in metal-free conditions. rsc.org |

Unveiling New Reactivity Patterns of the Phenylcyclobutane Carboxylic Acid System

The inherent ring strain of the cyclobutane motif endows it with unique reactivity that can be strategically exploited. nih.gov While stable, the four-membered ring can undergo facile ring cleavage under various conditions, including thermal, photochemical, or chemical treatment, making its derivatives versatile synthetic intermediates. researchgate.net Future investigations should aim to uncover new reactivity patterns specific to the this compound framework.

Key areas for exploration include:

Strain-Release Reactions: Bicyclo[1.1.0]butanes (BCBs), known for their high ring-strain energy, are used to synthesize multi-substituted cyclobutanes through strain-release pathways. nih.gov Exploring analogous strain-driven transformations starting from this compound could lead to novel molecular scaffolds.

Directed Ring-Opening: The strategic placement of the phenyl and carboxylic acid groups could be used to direct stereoselective ring-opening reactions, providing access to complex acyclic compounds that would be difficult to synthesize otherwise. researchgate.net

Functionalization of the Carboxylic Acid: The reactivity of the carboxylic acid group itself is ranked relative to other derivatives like amides and esters. libretexts.orgyoutube.com Transforming the acid into a more reactive derivative (e.g., an acyl halide) or a directing group (e.g., an amide) can open up new avenues for functionalization at or near the carbonyl carbon. nih.govyoutube.com The carboxylic acid can act as a native functional group to direct C-H activation at other positions on the ring. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical synthesis is increasingly being tackled by artificial intelligence (AI) and machine learning (ML). chemai.io These computational tools can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch (retrosynthesis). mdpi.comengineering.org.cn

For a target like this compound, AI and ML present several unaddressed opportunities:

Retrosynthetic Planning: AI models can propose synthetic pathways by recursively breaking down the target molecule into simpler, commercially available precursors. engineering.org.cn This could uncover non-intuitive and more efficient routes than those conceived by human chemists.

Reaction Optimization: ML algorithms can predict reaction yields and purity based on input variables like catalyst, solvent, temperature, and concentration. chemai.iochemcopilot.com This allows for the in silico optimization of the synthesis, reducing the number of real-world experiments required.

Catalyst and Mechanophore Discovery: ML can accelerate the discovery of new catalysts or molecules with specific functions. schrodinger.com For instance, models can screen thousands of potential mechanophore candidates—molecules that respond to mechanical force—a class that includes cyclobutane derivatives. chemeurope.commit.edu This could be applied to identify novel catalysts for the stereoselective synthesis of the target compound or to design derivatives with unique material properties.

| AI/ML Application | Description | Potential Impact on Synthesis/Application |

| Retrosynthesis Prediction | Uses models like Molecular Transformers to propose disconnection strategies. mdpi.comengineering.org.cn | Discovery of novel, more efficient synthetic routes. |

| Forward Reaction Prediction | Predicts the products of a reaction given the reactants and conditions. mdpi.com | Higher accuracy in planning multi-step syntheses and avoiding side reactions. |

| Condition Recommendation | Suggests optimal catalysts, solvents, and temperatures for a desired transformation. chemcopilot.com | Increased reaction yield, selectivity, and sustainability. |

| De Novo Molecular Design | Generates novel molecular structures with desired properties from scratch. schrodinger.com | Design of new derivatives with enhanced biological activity or material properties. |

Expanding the Scope of Applications in Green Chemistry and Circular Economy Principles

The unique three-dimensional structure of the cyclobutane ring makes it an attractive motif in medicinal chemistry and materials science. nih.gov By providing conformational restriction, it can improve the pharmacological properties of drug candidates. nih.gov Future research should focus on leveraging this compound as a versatile building block within the framework of green chemistry and the circular economy.

Unaddressed challenges and opportunities include:

Aryl Isostere Replacement: The saturated cyclobutane ring can serve as a non-planar replacement for aromatic rings, which often correlates with higher water solubility and stronger binding affinities to target proteins. nih.gov Systematically exploring its use as a bioisostere could lead to new classes of pharmaceuticals with improved properties.

Development of Sustainable Materials: Cyclobutane derivatives are found in nature and have been used to create unique materials. wikipedia.org For example, they can act as mechanophores in polymers, creating materials that become stronger or change properties in response to stress. chemeurope.commit.edu Research into incorporating the this compound moiety into polymers could lead to advanced, recyclable, or self-healing materials, contributing to a circular economy.

Natural Product Synthesis: The cyclobutane core is present in various natural products with interesting biological activities. nih.govwikipedia.org Developing efficient access to this compound and its derivatives can facilitate the synthesis and study of these complex natural molecules. acs.org

Q & A

Q. What are the established synthetic routes for cis-2-Phenylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, such as cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by functionalization of the carboxylic acid group. Key parameters include temperature control (e.g., −78°C for ketone intermediates), solvent selection (e.g., dichloromethane for Friedel-Crafts acylation), and stoichiometric ratios of reagents like Grignard or organolithium compounds. Optimization may require iterative adjustments to reaction time and catalytic systems (e.g., palladium catalysts for cross-coupling) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) stretch at ~1700 cm⁻¹. High-performance liquid chromatography (HPLC) with chiral columns can assess enantiomeric purity (>98%) when applicable .

Q. What analytical techniques are recommended for monitoring reaction progress and purity?

Thin-layer chromatography (TLC) with UV visualization is used for real-time monitoring. Quantitative purity analysis employs HPLC (C18 columns, acetonitrile/water mobile phase) or gas chromatography (GC) for volatile intermediates. For chiral resolution, polarimetric analysis or chiral stationary-phase HPLC is essential .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction outcomes or stereoselectivity for this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict stereochemical outcomes of cycloaddition or substitution reactions. Molecular docking studies may also explore bioactivity by simulating interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR shifts or MS fragmentation patterns often arise from conformational flexibility or impurities. Comparative analysis with known standards, deuterated solvent trials, and advanced techniques like NOESY (to confirm spatial proximity of protons) can clarify ambiguities. Contradictory bioactivity data may require reevaluation of assay conditions (e.g., pH, co-solvents) .

Q. How are enantiomers of this compound separated, and what chiral resolution methods are most effective?

Chiral resolution employs diastereomeric salt formation (e.g., using (-)-quinine) or preparative HPLC with amylose-based columns. Kinetic resolution via enantioselective catalysis (e.g., lipase-mediated esterification) is also viable. Purity is validated by polarimetry or chiral HPLC .

Q. What methodologies assess the bioactivity of this compound in pharmacological studies?

In vitro assays include enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) and receptor-binding studies (radioligand displacement). In vivo models evaluate pharmacokinetics (e.g., plasma half-life via LC-MS/MS). Structure-activity relationship (SAR) studies systematically modify substituents to optimize potency .

Q. How do reaction mechanisms differ for this compound under acidic vs. basic conditions?

Acidic conditions (e.g., H₂SO₄) favor esterification or lactonization, while basic conditions (e.g., NaOH) promote saponification or decarboxylation. Catalytic hydrogenation (Pd/C, H₂) reduces aromatic rings, whereas photochemical reactions may induce ring-opening or isomerization .

Methodological Considerations

Q. What protocols ensure stability during long-term storage of this compound?

Store under inert gas (argon) at −20°C in amber vials to prevent oxidation or photodegradation. Lyophilization enhances stability for solid forms. Regular HPLC checks every 6 months monitor degradation .

Q. How can researchers design comparative studies between this compound and its fluorinated or chlorinated analogs?

Systematic substitution at the phenyl or cyclobutane ring (e.g., para-fluoro in ) allows evaluation of electronic effects on reactivity and bioactivity. Comparative NMR and X-ray crystallography (if crystals are obtainable) reveal structural perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.